molecular formula C8H14N2O B1426880 3-(3-Methylbutan-2-yl)-1,2-oxazol-5-amine CAS No. 1343131-85-0

3-(3-Methylbutan-2-yl)-1,2-oxazol-5-amine

Cat. No. B1426880
M. Wt: 154.21 g/mol
InChI Key: FDIQAXLFPWZVJX-UHFFFAOYSA-N
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Description

The compound “3-(3-Methylbutan-2-yl)-1,2-oxazol-5-amine” is an organic molecule that contains an oxazole ring, which is a five-membered ring containing two heteroatoms (one nitrogen and one oxygen), and a 3-methylbutan-2-yl group .


Molecular Structure Analysis

The molecular structure of this compound would include an oxazole ring, which is aromatic and therefore contributes to the compound’s stability. The 3-methylbutan-2-yl group is an aliphatic chain, which could affect the compound’s solubility and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the oxazole ring may contribute to the compound’s aromaticity and stability, while the 3-methylbutan-2-yl group could affect its solubility .

Scientific Research Applications

1. Catalyzed C-H Bond Activation

Research by Pasunooti et al. (2015) demonstrated the use of isoxazole-derived auxiliaries for palladium-catalyzed C-H bond activation. Their study highlights the efficiency of 5-methylisoxazole-3-carboxamide in directing the activation of inert γ-C(sp(3))-H bonds for the formation of C-C bonds in α-aminobutanoic acid derivatives, leading to various γ-substituted non-natural amino acids (Pasunooti et al., 2015).

2. Synthesis of Functional Derivatives

Prokopenko et al. (2010) investigated the synthesis of methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids, leading to the development of novel methyl esters and their functional derivatives. These derivatives were utilized for further transformations, including the introduction of highly basic aliphatic amines into oxazole, demonstrating the compound's versatility in organic synthesis (Prokopenko et al., 2010).

3. Formation and Reaction of Oxazoles

Ibata and Isogami (1989) explored the BF3-catalyzed reaction of substituted α-diazoacetophenones with chloroacetonitrile, resulting in the synthesis of 5-aryl-2-chloromethyloxazoles. This study is significant in demonstrating the potential of oxazoles in the formation of various secondary amines, tertiary amines, and quaternary ammonium salts (Ibata & Isogami, 1989).

4. Development of Key Intermediates

Fleck et al. (2003) focused on the synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, an antibiotic. This work showcases the role of oxazole derivatives in developing critical intermediates for pharmaceutical applications (Fleck et al., 2003).

5. Synthesis and Characterization of Novel Imines

Pařík and Chlupatý (2014) synthesized and studied the properties of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carboxaldehyde and amines/diamines. Their research adds to the understanding of the synthesis and potential applications of oxazole derivatives in creating complex organic compounds (Pařík & Chlupatý, 2014).

6. Crystal Structure Analysis

Tahir et al. (2012) conducted a study on the crystal structure of a compound involving 5-methyl-1,2-oxazol-3-amine groups. This research provides valuable insights into the structural aspects of oxazole derivatives, which is crucial for understanding their chemical behavior and potential applications (Tahir et al., 2012).

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Without specific data, it’s difficult to provide an accurate assessment .

properties

IUPAC Name

3-(3-methylbutan-2-yl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-5(2)6(3)7-4-8(9)11-10-7/h4-6H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIQAXLFPWZVJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C1=NOC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylbutan-2-yl)-1,2-oxazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Methylbutan-2-yl)-1,2-oxazol-5-amine
Reactant of Route 2
3-(3-Methylbutan-2-yl)-1,2-oxazol-5-amine
Reactant of Route 3
3-(3-Methylbutan-2-yl)-1,2-oxazol-5-amine

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